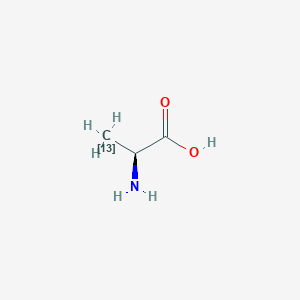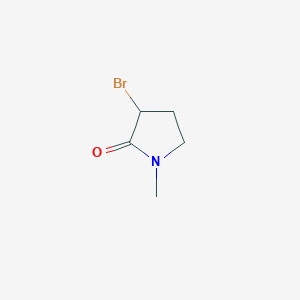
L-Alanine-3-13C
Overview
Description
L-Alanine-3-13C is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 90.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. NMR Spectroscopy in Metabolism Studies
L-Alanine-3-13C is used in Nuclear Magnetic Resonance (NMR) spectroscopy to study metabolic processes. For instance, it was employed to investigate the metabolism of alanine in rat liver, providing insights into different metabolic pathways and their regulation under gluconeogenesis conditions (Dölle, 2000). Additionally, this compound's role in probing the metabolic fate of alanine in astrocytes, neurons, and their cocultures has been significant, shedding light on the synthesis of neurotransmitter amino acids and lactate (Zwingmann, Richter-Landsberg, Brand, & Leibfritz, 2000).
2. Structural Studies of Proteins and Peptides
The application of this compound in structural studies of proteins and peptides has been demonstrated through 13C NMR spectroscopy. This includes analyzing the chemical shift and conformation of L-alanine residues in proteins and peptides (Asakawa, Kurosu, Ando, Shoji, & Ozaki, 1994). It helps in understanding the relationship between 13C chemical shifts and main-chain dihedral angles, as well as the hydrogen-bonding structure.
3. Enhancing Methyl TROSY Experiments
This compound has been used to extend methyl labeling schemes and transverse relaxation-optimized spectroscopy (TROSY) in the study of proteins. This has been particularly useful for understanding the structure and dynamics of large proteins and multimeric complexes, as demonstrated in the case of the eukaryotic AAA-ATPase, p97 (Isaacson et al., 2007).
4. Microbial Metabolism and Fermentation
In microbial fermentation, this compound plays a role in understanding and optimizing the production processes. For example, it was utilized in a study for efficient L-alanine production by Escherichia coli, employing a thermo-regulated genetic switch to control the expression of L-alanine dehydrogenase (Zhou et al., 2015).
5. Investigating Bioorganic-Inorganic Interfaces
This compound is instrumental in studying the molecular interface between bioorganics and inorganics, crucial in areas like nanoelectronics, biomimetics, and medical applications. This was exemplified in a study where solid-state NMR methods were used to analyze L-[1-13C,(15)N]Alanine on a silica surface, providing insights into the binding functional groups and dynamics of adsorbed biomolecules (Ben Shir et al., 2010).
Mechanism of Action
L-Alanine-3-13C is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . It is an important source of energy for muscle tissue, the brain, and the central nervous system . More detailed mechanism of action is not available in the search results.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
L-Alanine-3-13C plays a crucial role in various biochemical reactions. It is involved in protein synthesis and serves as a substrate for enzymes such as alanine transaminase, which catalyzes the transfer of an amino group from L-Alanine to alpha-ketoglutarate, forming pyruvate and glutamate. This reaction is essential for the metabolism of amino acids and the production of energy. This compound also interacts with proteins involved in glucose metabolism, such as pyruvate kinase, which converts phosphoenolpyruvate to pyruvate, a key step in glycolysis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of enzymes involved in glycolysis and gluconeogenesis, thereby affecting the overall energy balance of the cell. Additionally, this compound can impact the expression of genes related to amino acid metabolism and stress response, leading to changes in cellular function and adaptation to environmental conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, it binds to the active site of alanine transaminase, facilitating the transfer of the amino group. This interaction is crucial for the enzyme’s catalytic activity and the regulation of amino acid metabolism. This compound can also act as an allosteric modulator of certain enzymes, altering their conformation and activity. These molecular interactions are essential for the compound’s role in cellular metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under extreme conditions such as high temperature or pH. Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic flux and enzyme activity. These temporal effects are important considerations for experimental design and data interpretation .
Properties
IUPAC Name |
(2S)-2-amino(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-IJGDANSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458962 | |
| Record name | L-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65163-25-9 | |
| Record name | L-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is specific labeling with L-Alanine-3-¹³C advantageous for studying large proteins using NMR?
A1: Traditional NMR methods face limitations when studying large proteins due to signal overlap and broadening. L-Alanine-3-¹³C labeling, combined with methyl-TROSY experiments, offers a way to overcome these challenges [, ]. This is advantageous for several reasons:
- High abundance and wide distribution: Alanine is a common amino acid, providing abundant probes throughout the protein structure [].
- Tolerance to mutation: Alanine mutations are often well-tolerated, allowing for site-specific labeling without significantly impacting protein structure or function [].
- Enhanced sensitivity: Methyl-TROSY experiments specifically detect signals from ¹H-¹³C methyl groups, simplifying spectra and improving sensitivity, especially in large proteins [, ].
Q2: What specific research application of L-Alanine-3-¹³C is highlighted in the provided articles?
A2: The research demonstrates the application of L-Alanine-3-¹³C labeling in studying the eukaryotic AAA-ATPase p97, a large protein complex with a molecular weight of 306 kDa []. By incorporating L-Alanine-3-¹³C and utilizing methyl-TROSY NMR experiments, researchers could investigate the structure and dynamics of p97 in complex with its binding partners, showcasing the method's utility for large protein systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)









